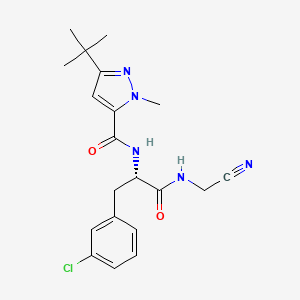

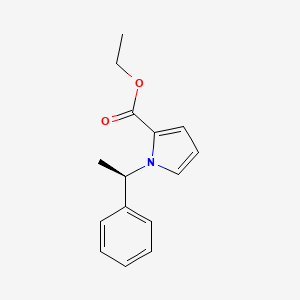

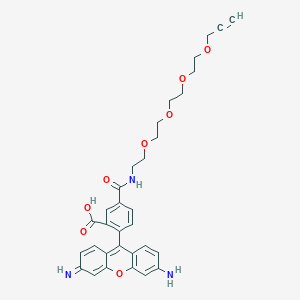

![molecular formula C23H24ClN5O B606553 8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one CAS No. 1661839-45-7](/img/structure/B606553.png)

8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about is a derivative of pyrazole . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific structure of the compound. For example, in one compound, the molecules are linked into chains running along the c axis by N-H⋯N hydrogen bonds, and the chains are cross-linked via C-H⋯O hydrogen bonds and C-H⋯π interactions involving the chloro-phenyl ring .科学的研究の応用

Enhancing Drug Delivery and Potentiating Chemotherapy in Multidrug-Resistant Cancers

CCT251545 has been found to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers. This is achieved through Rac1-mediated macropinocytosis. The combined use of chemotherapy and CCT251545 displays a robust synergistic effect against patient-derived organoids (PDOs), reduces the proliferation of multidrug-resistant (MDR) cancer cells in vitro, and results in regression of xenograft tumors, reductions in metastatic dissemination, and recurrence rate in vivo .

Modulating the WNT Pathway

CCT251545 is a small-molecule inhibitor of the WNT pathway. The WNT pathway is a group of signal transduction pathways made of proteins that pass signals into a cell through cell surface receptors. Aberrations in this pathway can lead to various diseases, including cancer .

Inhibiting CDK8 and CDK19

CCT251545 is a potent and selective inhibitor of CDK8 and CDK19. CDK8 and CDK19 are cyclin-dependent kinases that play key roles in the regulation of gene expression, cell cycle progression, and several other cellular processes. Inhibition of these kinases can have therapeutic implications in various diseases, including cancer .

Modulating Rac1-Dependent Macropinocytosis

CCT251545 has been found to modulate Rac1-dependent macropinocytosis, a process by which cells engulf large volumes of extracellular fluid. This process is crucial for the internalization of nutrients and has been implicated in cancer cell survival and drug resistance .

Inducing Mesenchymal Epithelial Transformation (MET)

CCT251545 has been found to induce MET, a process by which mesenchymal cells transform into epithelial cells. This transformation is associated with changes in cell morphology and function, and it plays a critical role in embryonic development, tissue repair, and cancer progression .

Binding to NAMPT

CCT251545 binds to NAMPT directly, resulting in elevated NAD levels within MDR cancer cells. This effect promotes the assembly of adherents junction (AJ) components with the cytoskeleton, which is required for continuous induction of macropinocytosis and consequent drug internalization .

作用機序

Target of Action

CCT251545 primarily targets the human Mediator complex-associated protein kinases CDK8 and CDK19 . These kinases are involved in the regulation of gene expression and are implicated in several human diseases .

Mode of Action

CCT251545 acts as an ATP-competitive inhibitor of CDK8 and CDK19 . It binds to these kinases, preventing them from phosphorylating their substrate proteins, thereby inhibiting their activity . This results in altered gene expression, including genes regulated by the WNT pathway and STAT1 .

Biochemical Pathways

CCT251545 potently inhibits the WNT signaling pathway . The WNT pathway is crucial for cell proliferation and differentiation, and its deregulation is often associated with cancer . By inhibiting CDK8 and CDK19, CCT251545 alters WNT pathway-regulated gene expression and other on-target effects, including the expression of genes regulated by STAT1 .

Pharmacokinetics

CCT251545 is orally bioavailable and displays good pharmacokinetics . It is designed to maintain good cell permeability, which is crucial for its bioavailability and efficacy .

Result of Action

The inhibition of CDK8 and CDK19 by CCT251545 leads to changes in gene expression, including genes regulated by the WNT pathway and STAT1 . This can result in reduced proliferation of cancer cells and regression of tumors . In addition, CCT251545 has been shown to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis .

Safety and Hazards

将来の方向性

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives are likely to continue to focus on their synthesis and biological activity.

特性

IUPAC Name |

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFYQISQYCGDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | |

Q & A

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: CCT251545 is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, CCT251545 disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was CCT251545 discovered?

A2: CCT251545 was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of CCT251545 as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that CCT251545's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of CCT251545: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of CCT251545. []* X-ray crystallography: This technique confirmed the direct binding of CCT251545 to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: CCT251545 treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with CCT251545 are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does CCT251545 inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While CCT251545 potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by CCT251545.

Q5: Has any resistance to CCT251545 been observed?

A5: While specific resistance mechanisms to CCT251545 haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to CCT251545. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to CCT251545 and explore strategies to overcome it.

Q6: Are there any structural analogues of CCT251545 under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

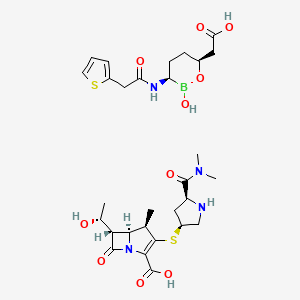

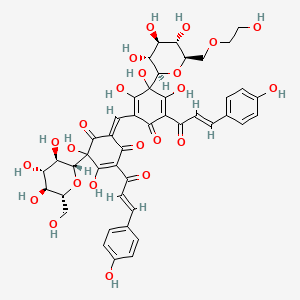

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)